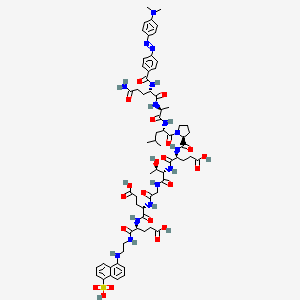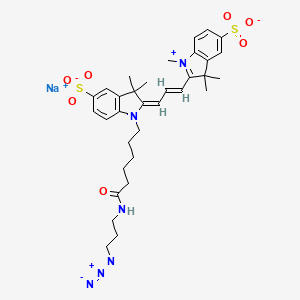
Ibuprofen-4d
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ibuprofen-4d is a derivative of ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID). Ibuprofen is known for its analgesic, antipyretic, and anti-inflammatory properties. This compound has been developed to enhance the pharmacological profile of ibuprofen, offering improved efficacy and reduced side effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ibuprofen-4d involves several steps, starting from benzene. The key intermediate in the synthesis is 4’-isobutylacetophenone, which is obtained through a Friedel-Crafts acylation of isobutylbenzene. This intermediate is then converted to this compound through a series of reactions, including oxidation, reduction, and substitution reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Continuous-flow chemistry has been employed to enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
Ibuprofen-4d undergoes various chemical reactions, including:
Oxidation: Conversion of alcohol groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in the synthesis of this compound include:
Aluminium trichloride (AlCl3): Used in Friedel-Crafts acylation.
Hydrogen gas (H2): Used in reduction reactions.
Oxidizing agents: Used in oxidation reactions.
Major Products Formed
The major products formed from these reactions include intermediates such as 4’-isobutylacetophenone and the final product, this compound .
Wissenschaftliche Forschungsanwendungen
Ibuprofen-4d has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and pathways.
Medicine: Explored for its potential as an anti-inflammatory and analgesic agent with improved efficacy and safety profiles.
Industry: Used in the development of new pharmaceutical formulations and drug delivery systems
Wirkmechanismus
Ibuprofen-4d exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are mediators of pain, inflammation, and fever. By inhibiting COX, this compound reduces the production of prostaglandins, thereby alleviating pain and inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ibuprofen-4d is similar to other NSAIDs, such as:
- Ibuprofen
- Naproxen
- Ketoprofen
- Fenoprofen
Uniqueness
This compound stands out due to its enhanced pharmacological profile, offering improved efficacy and reduced side effects compared to its parent compound, ibuprofen. It also has a safer profile in terms of toxicity and side effects .
Eigenschaften
Molekularformel |
C13H18O2 |
|---|---|
Molekulargewicht |
210.30 g/mol |
IUPAC-Name |
2,3,3,3-tetradeuterio-2-[4-(2-methylpropyl)phenyl]propanoic acid |
InChI |
InChI=1S/C13H18O2/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15/h4-7,9-10H,8H2,1-3H3,(H,14,15)/i3D3,10D |
InChI-Schlüssel |
HEFNNWSXXWATRW-RXGDOFHOSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])(C1=CC=C(C=C1)CC(C)C)C(=O)O |
Kanonische SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Methoxy-1-|A-D-ribofuranosyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B12392358.png)



![1-[(2R,4S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12392388.png)

![1-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12392393.png)





